2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
pyrazin-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-13(11-7-14-2-4-16-11)18-6-1-10(9-18)20-12-8-15-3-5-17-12/h2-5,7-8,10H,1,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOYOSZBWPZRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine typically involves multi-step reactions. One common approach includes:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the pyrazine moiety: This step often involves nucleophilic substitution reactions where a pyrazine derivative is introduced.
Formation of the carbonyl linkage: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Ether linkage formation: This step involves the reaction of a hydroxyl group with a halogenated pyrazine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes:
Use of catalysts: Catalysts like palladium or copper can be used to enhance reaction rates.
Controlled reaction environments: Temperature, pressure, and solvent conditions are carefully controlled to ensure efficient reactions.
Purification techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction products: Reduced forms with fewer oxygen-containing groups.
Substitution products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Modulating receptor activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Disrupting cellular processes: Affecting various cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Linker and Heterocycle Variations
The compound’s structural uniqueness lies in its pyrrolidine-carbonyl-pyrazine architecture. Key comparisons include:
Heterocycle Substitution Effects
- Pyrazine vs. Pyridine : Replacing pyrazine with pyridine in analogues reduces antiallergic activity (e.g., IC50 increases 100-fold in Sch 28080 derivatives) due to loss of electron-withdrawing effects and altered π-stacking .
- Pyrazine vs. Quinoxaline: Quinoxaline (benzopyrazine) exhibits extended π-conjugation, enhancing photoluminescence in coordination complexes but reducing solubility compared to pyrazine .
Physicochemical Properties
Biological Activity
The compound 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyrazine represents a unique class of organic compounds characterized by the presence of both pyrazine and pyrrolidine moieties. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound can be described as follows:
- Core Structure : Pyrazine ring fused with a pyrrolidine derivative.
- Functional Groups : Contains a carbonyl group linked to the pyrrolidine ring, enhancing its reactivity.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate amines and dihaloalkanes under basic conditions.
- Introduction of the Pyrazine Moiety : Nucleophilic substitution reactions where a suitable pyrazine derivative reacts with the pyrrolidine intermediate.
- Final Coupling : Involves linking the pyrrolidine and pyrazine components through a carbonyl linkage using coupling reagents like carbodiimides.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways, such as protein kinases and topoisomerases.
- Signal Transduction Modulation : By binding to molecular targets, it can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties:
- Topoisomerase II Inhibition : A series of studies have shown that compounds within this class can inhibit Topoisomerase II (Topo II), crucial for DNA replication and transcription. For example, compounds were found to significantly inhibit Topo II activity in various cancer cell lines, particularly HL-60/MX2 cells resistant to Topo II poisons .
- Induction of Apoptosis : Flow cytometric analysis revealed that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of isocitrate dehydrogenases (IDHs), which are implicated in certain types of cancer:
- IDH1 Mutants Targeting : Compounds designed with similar scaffolds were shown to effectively suppress D-2-hydroxyglutarate production in cells with IDH1 mutations, indicating their potential as lead compounds for treating IDH1 mutated brain cancers .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Topo II inhibitors | Significant antiproliferative activity against cancer cell lines | Potential for development as anticancer agents |
| IDH1 inhibitor research | Effective suppression of D-2-hydroxyglutarate production | Novel therapeutic strategies for gliomas and acute myeloid leukemia |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
